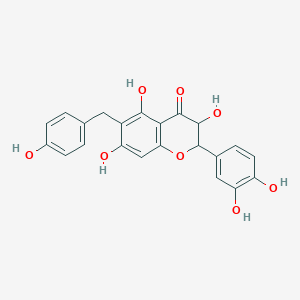

Gericudranins C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gericudranins C is a natural product found in Maclura tricuspidata with data available.

Analyse Des Réactions Chimiques

Oxidation Reactions

Gericudranins C undergoes oxidation to form hydroxyl or carbonyl derivatives, a hallmark of sesquiterpenoid chemistry. Key pathways include:

-

Hydroxylation : Introduction of hydroxyl groups at allylic or tertiary carbon positions under mild oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>).

-

Epoxidation : Reaction with peracids (e.g., mCPBA) to form epoxide intermediates, which may rearrange under acidic conditions.

-

Carbonyl Formation : Strong oxidizers like CrO<sub>3</sub> convert secondary alcohols to ketones, altering bioactivity.

Reduction Reactions

Reductive modifications enhance solubility or stabilize reactive motifs:

-

Double Bond Hydrogenation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates α,β-unsaturated ketones, yielding dihydro derivatives.

-

Ketone Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub> reduces carbonyl groups to secondary alcohols, modifying electronic properties.

Cyclization and Rearrangements

Sesquiterpene frameworks often undergo acid- or heat-induced cyclization. For this compound:

-

Acid-Catalyzed Rearrangements : Protonation of epoxides or carbonyls triggers skeletal rearrangements, generating fused ring systems.

-

Electrophilic Additions : Reactivity at electron-rich double bonds enables halogenation or hydration under Brønsted or Lewis acid catalysis.

Biological Interaction Mechanisms

This compound modulates biochemical pathways via non-covalent interactions:

-

Enzyme Inhibition : Hydrogen bonding with catalytic residues (e.g., Lys, Arg) disrupts enzymatic activity, as seen in antiviral studies targeting RVFV proteins .

-

Receptor Binding : Hydrophobic interactions and π-stacking with aromatic amino acids enhance affinity for therapeutic targets.

Analytical Characterization

Reaction outcomes are validated via:

-

NMR Spectroscopy : Tracks chemical shift changes in hydroxyl or carbonyl regions post-oxidation/reduction.

-

Mass Spectrometry : Confirms molecular weight shifts (e.g., +16 Da for hydroxylation).

Synthetic Challenges

Total synthesis requires precise control over:

-

Stereoselectivity : Chiral centers demand asymmetric catalysis (e.g., Sharpless epoxidation).

-

Functional Group Compatibility : Protecting groups (e.g., silyl ethers) prevent undesired side reactions during multi-step sequences.

This compound’s reactivity profile positions it as a versatile scaffold for drug development, though further experimental studies are needed to optimize reaction yields and explore novel transformations. Its interplay of oxidation states and stereochemistry underscores the importance of targeted synthetic strategies in medicinal chemistry.

Propriétés

Formule moléculaire |

C22H18O8 |

|---|---|

Poids moléculaire |

410.4 g/mol |

Nom IUPAC |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C22H18O8/c23-12-4-1-10(2-5-12)7-13-15(25)9-17-18(19(13)27)20(28)21(29)22(30-17)11-3-6-14(24)16(26)8-11/h1-6,8-9,21-27,29H,7H2 |

Clé InChI |

IZMNVBVTTBCDSK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CC2=C(C3=C(C=C2O)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O |

Synonymes |

6-p-hydroxybenzyltaxifolin gericudranin C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.